2-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Lipophilicity Drug discovery Physicochemical property prediction

2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide (CAS 746608-25-3) is a synthetic isoxazole-amide building block with molecular formula C₇H₉ClN₂O₂ and molecular weight 188.61 g/mol. It is synthesized via condensation of 2-chloropropanoyl chloride with 5-methyl-1,2-oxazole-3-amine in the presence of a tertiary amine base, yielding the racemic 2-chloropropanamide tethered to a 5-methylisoxazole ring.

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61
CAS No. 746608-25-3
Cat. No. B2666792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide
CAS746608-25-3
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C(C)Cl
InChIInChI=1S/C7H9ClN2O2/c1-4-3-6(10-12-4)9-7(11)5(2)8/h3,5H,1-2H3,(H,9,10,11)
InChIKeyAMPCKEHGPBNMAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide (CAS 746608-25-3): Key Physicochemical and Hazard Benchmarks


2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide (CAS 746608-25-3) is a synthetic isoxazole-amide building block with molecular formula C₇H₉ClN₂O₂ and molecular weight 188.61 g/mol [1]. It is synthesized via condensation of 2-chloropropanoyl chloride with 5-methyl-1,2-oxazole-3-amine in the presence of a tertiary amine base, yielding the racemic 2-chloropropanamide tethered to a 5-methylisoxazole ring [2]. The compound is commercially available at ≥95% purity from multiple suppliers in quantities ranging from 100 mg to 10 g . Computed physicochemical descriptors (PubChem) include XLogP3 = 1.3, topological polar surface area (TPSA) = 55.1 Ų, one H-bond donor, three H-bond acceptors, and two rotatable bonds [1]. According to the ECHA C&L Inventory, the compound carries GHS hazard classifications: Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity – Single Exposure Category 3 (respiratory tract) [1]. No patent records or primary research literature are indexed for this specific compound in PubChem (Literature count = 0; Patent count = 0 as of 2026-05) [1], indicating that its primary current application is as a synthetic intermediate or screening-library component rather than an extensively pharmacologically characterized entity.

Why Generic Substitution of 2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide Is Not Advisable: Quantitative Differentiation at the Level of LogP, Reactivity, and Hazard Profile


Isoxazole-amide congeners bearing different N-acyl substituents or halogen positions cannot be treated as interchangeable building blocks. Three quantitative axes distinguish 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide from its closest commercially available analogs: (i) computed lipophilicity (XLogP3 = 1.3 [1]) differs by +0.6 log units from the non-halogenated parent (XLogP3 = 0.7 ), substantially altering predicted membrane partitioning in cell-based assays; (ii) the 2-chloro substituent provides a nucleophilic-substitution handle absent in the des-chloro analog and distinct in leaving-group potential from the 3-bromo congener (LogP = 1.71, MW = 233.06 ); (iii) the GHS acute toxicity and irritation classifications are documented for the target compound [1] but may be absent or differ for closely related analogs lacking ECHA notifications, creating procurement and handling risk if a different isoxazole amide is substituted without equivalent safety vetting. These differences are not captured by a simple substructure search and directly impact both downstream synthetic planning and laboratory safety compliance.

Quantitative Evidence Guide: Comparator-Based Differentiation of 2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide (CAS 746608-25-3)


Lipophilicity Advantage: XLogP3 = 1.3 Versus Non-Halogenated Analog XLogP3 = 0.7

The target compound exhibits a computed XLogP3 of 1.3 [1], which is 0.6 log units higher than the corresponding non-halogenated analog N-(5-methyl-3-isoxazolyl)propanamide (CAS 551909-22-9, XLogP3 = 0.7) . This difference is attributable to the chlorine atom at the 2-position of the propanamide chain. In medicinal chemistry practice, an increase of 0.6 in LogP typically corresponds to a ~4-fold increase in predicted n-octanol/water partition coefficient, which may enhance passive membrane permeability in cell-based assays while remaining within drug-like LogP space (≤5).

Lipophilicity Drug discovery Physicochemical property prediction

Reactivity Handle: 2-Chloro Leaving Group Versus 3-Bromo Analog — MW, LogP, and Synthetic Orthogonality

Both the 2-chloro and 3-bromo analogs of the 5-methylisoxazole-3-yl propanamide scaffold are commercially available. The target compound (MW 188.61, XLogP3 1.3) [1] is 44.45 Da lighter than the 3-bromo congener (CAS 349442-99-5, MW 233.06) and 0.41 log units less lipophilic (bromo analog LogP = 1.71). The 2-chloro group is a poorer leaving group than the primary bromide in the 3-bromo analog, offering differentiated reactivity profiles: the target compound requires stronger nucleophiles or more forcing conditions for SN2 displacement, providing finer control over subsequent conjugation steps.

Synthetic chemistry Building block differentiation Halogen reactivity

GHS Hazard Profile: Documented Safety Benchmarks Versus Uncharacterized Analogs

The target compound has a fully documented ECHA C&L Inventory GHS hazard profile: Acute Toxicity Category 4 (oral, H302: Harmful if swallowed, 100% notifier agreement), Skin Irritation Category 2 (H315, 100%), Eye Irritation Category 2A (H319, 100%), and STOT Single Exposure Category 3 – respiratory tract (H335, 100%) [1]. The non-halogenated analog N-(5-methyl-3-isoxazolyl)propanamide (CAS 551909-22-9) does not currently carry ECHA notifications, meaning its hazard profile is unverified and institutional procurement may require additional safety assessment before use in the same laboratory context.

Chemical safety Procurement compliance GHS hazard classification

Hydrogen-Bond Topology: Identical TPSA, Donor, and Acceptor Counts Support Functional Group Compatibility

Despite the presence of the 2-chloro substituent, the target compound retains the same topological polar surface area (TPSA = 55.1 Ų), hydrogen bond donor count (1), and hydrogen bond acceptor count (3) as the non-halogenated analog (TPSA = 55.1 Ų, 1 donor, 3 acceptors) [1]. Rotatable bond count is also preserved (2 for both). This means the chlorine atom modifies lipophilicity and reactivity without altering the core H-bond pharmacophore, allowing scaffold hopping or series expansion while maintaining consistent orientation of H-bond interactions with biological targets.

Medicinal chemistry ADME prediction Hydrogen bonding

Recommended Application Scenarios for 2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide Based on Quantitative Differentiation Evidence


SAR Expansion of Isoxazole-Amide Hit Series Requiring Fine-Tuned Lipophilicity

In a hit-to-lead program where the parent non-halogenated isoxazole amide scaffold has been identified as active but requires increased cellular permeability, the target compound (XLogP3 = 1.3 vs. 0.7 for the des-chloro analog [1]) serves as the logical next-step building block. The 0.6 log unit increase predicts ~4-fold higher membrane partitioning without altering the H-bond pharmacophore (identical TPSA, HBD, HBA counts [1]), enabling systematic SAR exploration with controlled lipophilicity escalation.

Controlled Nucleophilic Displacement for Diversification of the 5-Methylisoxazole Scaffold

The secondary alkyl chloride at the 2-position offers a moderately reactive electrophilic center that can be displaced by a range of nitrogen, oxygen, and sulfur nucleophiles under controlled conditions, producing diversified libraries of isoxazole-amide conjugates. This reactivity profile is distinct from the more labile 3-bromo analog (MW 233.06, primary bromide ), which may undergo premature displacement or elimination under basic conditions, making the 2-chloro compound preferable when reaction selectivity is paramount.

Regulated-Laboratory Procurement with Pre-Established GHS Safety Documentation

For chemical biology core facilities, CROs, or pharmaceutical development labs operating under ISO/IEC 17025 or GLP/GMP-adjacent quality systems, the target compound's comprehensive ECHA C&L hazard profile (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3; 100% notifier agreement [2]) enables rapid integration into existing chemical hygiene plans and electronic inventory management systems, avoiding the administrative burden and potential compliance gaps associated with unclassified structural analogs.

Computational Chemistry and Molecular Modeling Benchmarking with Well-Defined Physicochemical Descriptors

The availability of high-quality computed descriptors (XLogP3, TPSA, exact mass = 188.0352552 Da [1]) and full InChIKey assignment (AMPCKEHGPBNMAD-UHFFFAOYSA-N) makes this compound suitable as a calibration or validation standard in computational ADME models, QSAR model building, and molecular docking workflows where precise physicochemical input parameters are required for accurate predictions.

Quote Request

Request a Quote for 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.